![molecular formula C21H24N2O4S B2574474 N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683763-29-3](/img/structure/B2574474.png)
N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
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Description
N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. In
Scientific Research Applications
Analytical Method Development
A method has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative determination of a compound structurally similar to N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide, specifically SCH 211803, in rat and monkey plasma. This method is characterized by its rapidness, sensitivity, specificity, accuracy, and reproducibility, making it crucial for supporting pre-clinical studies (Yang et al., 2004).
Antinociceptive Pharmacology
Research on N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, a nonpeptidic B1 antagonist structurally related to the compound of interest, has shown significant antinociceptive actions. This compound has been studied for its potential in treating inflammatory and neuropathic pain (Porreca et al., 2006).
Antimicrobial Studies
Several studies have investigated the antimicrobial properties of sulfanilamide derivatives, including compounds structurally similar to the compound . These studies focus on the synthesis, characterization, and evaluation of these derivatives' antibacterial and antifungal activities, contributing to the understanding of their potential in antimicrobial applications (Lahtinen et al., 2014); (Darwish et al., 2014).
Cardiovascular Research
In cardiovascular research, studies on N-substituted imidazolylbenzamides or benzene-sulfonamides have shown their potential as class III electrophysiological agents. This research could offer insights into the cardiovascular implications of compounds structurally related to N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (Morgan et al., 1990).
Anticancer Research
The synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which shares structural similarities with the compound , have shown remarkable cytotoxic activity against several human cancer cell lines. This indicates potential applications in anticancer research (Ravichandiran et al., 2019).
Enzymatic Inhibition
Research on carbonic anhydrase inhibition by compounds containing a 4-aminosulfonylphenyl group has demonstrated their ability to inhibit bovine carbonic anhydrase II, indicating potential therapeutic applications in conditions related to enzyme activity (Saeed et al., 2014).
properties
IUPAC Name |
N-(4-acetylphenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15-11-13-23(14-12-15)28(26,27)20-9-5-18(6-10-20)21(25)22-19-7-3-17(4-8-19)16(2)24/h3-10,15H,11-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMBKYDDJFQMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide |
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